4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane
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Overview
Description
4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane is an organic compound with the molecular formula C21H42O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with ethyl, methyl, and pentadecyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane typically involves the reaction of a suitable aldehyde or ketone with a diol under acidic conditions. One common method is the acid-catalyzed cyclization of 4-ethyl-4-methyl-2-pentadecyl-1,3-diol with an aldehyde or ketone. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.
Substitution: The ethyl, methyl, and pentadecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols .
Scientific Research Applications
4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-pentadecyl-1,3-dioxolane
- 2-Ethyl-4-methyl-1,3-dioxolane
- 1,3-Dioxolane, 4-ethyl-4-methyl-2-pentadecyl-
Uniqueness
4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane is unique due to its specific substitution pattern on the dioxolane ring. The presence of ethyl, methyl, and pentadecyl groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
56599-78-1 |
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Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
4-ethyl-4-methyl-2-pentadecyl-1,3-dioxolane |
InChI |
InChI=1S/C21H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-20-22-19-21(3,5-2)23-20/h20H,4-19H2,1-3H3 |
InChI Key |
VHHXANUVXLUOHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OCC(O1)(C)CC |
Origin of Product |
United States |
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